molecular formula C11H14FN3O2 B13601874 4-Fluoro-3-(piperazin-1-ylmethyl)aniline

4-Fluoro-3-(piperazin-1-ylmethyl)aniline

Cat. No.: B13601874
M. Wt: 239.25 g/mol
InChI Key: VSQKYFLDBIXJPH-UHFFFAOYSA-N
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Description

Structural Significance within Aniline (B41778) and Piperazine (B1678402) Chemical Classes

The structure of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline is a deliberate convergence of two privileged chemical classes: anilines and piperazines. Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of dyes, polymers, and pharmaceuticals. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions, a feature that imparts unique physicochemical properties. nih.govmdpi.com In drug discovery, the piperazine scaffold is considered a "privileged structure" because it is frequently found in biologically active compounds and can favorably modulate properties like solubility, basicity, and pharmacokinetic profiles. nih.govnih.govtandfonline.combohrium.com

The specific arrangement of this compound combines these scaffolds, resulting in a molecule with distinct functional regions:

Fluorinated Aniline Core : The aromatic aniline portion serves as the foundational structure. The amino group (-NH2) is a key functional handle for further chemical modifications and can act as a hydrogen bond donor. The fluorine atom, positioned para to the amino group, significantly influences the electronic properties of the aromatic ring.

Piperazine Moiety : The piperazine ring is a versatile component. Its two nitrogen atoms can serve as hydrogen bond acceptors and provide sites for substitution, allowing for the tuning of the molecule's properties. nih.govmdpi.com The presence of this ring often improves aqueous solubility and bioavailability, crucial factors in the design of therapeutic agents. nih.govtandfonline.com

Methylene Bridge : A simple -CH2- linker connects the aniline and piperazine rings. This bridge provides conformational flexibility, allowing the two larger ring systems to orient themselves in various spatial arrangements, which can be critical for binding to biological targets.

The strategic combination of these components makes the compound a notable example of molecular hybridization, where distinct pharmacophores are merged to create a single entity with potentially enhanced or novel properties. researchgate.net

Table 1: Structural Components and Their Significance

Component Chemical Class Typical Role in Medicinal Chemistry
Aniline Ring Aromatic Amine Core scaffold, precursor for synthesis, potential for hydrogen bonding and aromatic interactions.
Piperazine Ring Heterocycle Improves solubility and pharmacokinetic properties; acts as a versatile linker; provides sites for substitution. nih.govnih.govtandfonline.com
Fluorine Atom Halogen Modulates electronic properties, pKa, lipophilicity, and metabolic stability. tandfonline.commdpi.com
Methylene Linker Alkyl Provides conformational flexibility between the ring systems.

Historical and Current Relevance of Fluorinated Amine Scaffolds in Chemical Biology

The introduction of fluorine into biologically active molecules is a well-established and powerful strategy in medicinal chemistry, a practice that gained momentum in the mid-20th century. selvita.com Fluorine's unique properties, stemming from its small size and high electronegativity, allow it to act as a bioisostere for hydrogen while profoundly altering a molecule's physicochemical profile. tandfonline.comselvita.comtandfonline.com When incorporated into amine-containing scaffolds, these effects are particularly pronounced.

The strategic placement of fluorine can lead to several desirable outcomes:

Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the molecule's stability and prolonging its duration of action. tandfonline.comchemrxiv.orgnih.gov

Modulation of Basicity (pKa) : Fluorine is the most electronegative element, and its strong electron-withdrawing nature can lower the pKa (reduce the basicity) of nearby amino groups. tandfonline.comnih.govnih.gov This is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding affinity to its target. nih.gov

Enhanced Binding Affinity : The polarized C-F bond can engage in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets like proteins and enzymes, potentially leading to increased potency. tandfonline.comnih.gov

Conformational Control : The presence of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects, which can pre-organize the compound into a shape that is optimal for receptor binding. nih.gov

The use of fluorinated amine scaffolds continues to be a major focus of contemporary research, with applications ranging from the development of new pharmaceuticals to the creation of probes for molecular imaging, such as in Positron Emission Tomography (PET) using the 18F isotope. tandfonline.commdpi.com

Table 2: Effects of Fluorination on Physicochemical Properties of Amine Scaffolds

Property Effect of Fluorine Introduction Rationale
Metabolic Stability Generally increased The high strength of the C-F bond makes it resistant to enzymatic cleavage compared to a C-H bond. tandfonline.comnih.gov
Basicity (pKa) Typically decreased Fluorine's strong electron-withdrawing effect reduces the electron density on the nitrogen atom, making it less basic. nih.govnih.gov
Lipophilicity Generally increased Fluorine substitution often increases a molecule's lipophilicity, which can affect membrane permeability and bioavailability. tandfonline.comnih.gov
Binding Interactions Can be enhanced The polarized C-F bond can participate in unique dipole interactions and hydrogen bonds with biological targets. nih.gov

Overview of Research Trajectories for Related Heterocyclic Systems

The molecular architecture of this compound places it within a class of compounds that are intensely investigated for a wide range of biological activities. Heterocyclic systems combining aromatic rings with piperazine are central to many drug discovery programs. nih.govtandfonline.com Research on these scaffolds is diverse and continues to expand into new therapeutic areas.

Current research trajectories for related aniline and piperazine-containing heterocyclic systems often focus on:

Oncology : Many approved and investigational anticancer agents feature the piperazine moiety. researchgate.netresearchgate.netnih.gov This scaffold is often used to link different parts of a molecule, such as a group that binds to the ATP pocket of a kinase and another that confers solubility or targets a different region of the enzyme. nih.gov

Central Nervous System (CNS) Disorders : Piperazine derivatives are prevalent in drugs targeting CNS disorders, including antipsychotic, antidepressant, and anxiolytic agents. rsc.orgresearchgate.net The ability of the piperazine ring to interact with various neurotransmitter receptors makes it a valuable component in this field.

Infectious Diseases : The piperazine nucleus is a component of various antibacterial, antifungal, and antiviral compounds. nih.govresearchgate.netrsc.org Researchers continue to explore new piperazine derivatives to combat drug-resistant pathogens.

Inflammatory Diseases : The anti-inflammatory potential of piperazine-containing molecules is another active area of investigation. nih.govresearchgate.net

The compound this compound can be considered a versatile building block or intermediate for the synthesis of more complex molecules aimed at these therapeutic targets. nih.gov The presence of the primary amine on the aniline ring provides a convenient point for chemical elaboration, allowing for the construction of large libraries of related compounds for screening and optimization in drug discovery campaigns.

Table 3: Common Research Applications of Related Heterocyclic Systems

Therapeutic Area Role of Aniline/Piperazine Scaffold
Oncology Core component of kinase inhibitors and other targeted therapies. nih.gov
CNS Disorders Basis for antipsychotic, antidepressant, and anxiolytic agents. rsc.orgresearchgate.net
Infectious Diseases Scaffold for developing novel antibacterial, antifungal, and antiviral drugs. nih.govresearchgate.net
Anti-Inflammatory Used in the design of agents targeting inflammatory pathways. researchgate.net
Cardiovascular Component in antianginal and antihypertensive drug candidates. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14FN3O2

Molecular Weight

239.25 g/mol

IUPAC Name

1-[(2-fluoro-5-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C11H14FN3O2/c12-11-2-1-10(15(16)17)7-9(11)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8H2

InChI Key

VSQKYFLDBIXJPH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

Advanced Synthetic Methodologies and Reaction Pathways for 4 Fluoro 3 Piperazin 1 Ylmethyl Aniline

Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. ias.ac.inamazonaws.com For 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, two primary retrosynthetic disconnections are most logical.

The most straightforward approach involves the disconnection of the C-N bond between the benzylic carbon and the piperazine (B1678402) nitrogen. This pathway, analogous to a reductive amination or a nucleophilic substitution, identifies two key precursors: a functionalized 4-fluoroaniline (B128567) derivative and piperazine. Depending on the forward reaction, the aniline (B41778) precursor could be an aldehyde, such as 5-amino-2-fluorobenzaldehyde , or a benzylic halide, like 3-(chloromethyl)-4-fluoroaniline .

A second strategy involves disconnecting the aryl-N bond of the piperazine ring. This suggests a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination, starting with a precursor like 1-(bromomethyl)-2-fluoro-4-nitrobenzene and piperazine. Subsequent reduction of the nitro group would then yield the target aniline.

The choice of precursors is critical and is often guided by their commercial availability and the efficiency of the reactions required to synthesize them. For instance, the synthesis of the analogous compound 3-fluoro-4-morpholinoaniline (B119058) often starts from 1,2-difluoro-4-nitrobenzene, highlighting a viable route for preparing the necessary functionalized aromatic core. researchgate.net

Retrosynthetic analysis of this compoundFigure 1: Proposed retrosynthetic pathways for this compound.

Exploration of Diverse Synthetic Routes and Reaction Mechanisms

Based on the retrosynthetic analysis, several synthetic strategies can be devised. These routes leverage fundamental reaction classes in organic chemistry, each offering distinct advantages in terms of efficiency, precursor availability, and reaction conditions.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl-N bonds, particularly on electron-deficient aromatic rings. wikipedia.org The reaction typically requires an aromatic ring substituted with a good leaving group (such as a halogen) and strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. libretexts.org

A plausible SNAr-based synthesis for the target molecule could commence with a doubly activated substrate like 1-chloro-2-fluoro-4-nitrobenzene .

Benzylic Bromination: The synthesis could begin with 2-fluoro-4-nitrotoluene. A radical bromination of the methyl group would yield 2-fluoro-4-nitrobenzyl bromide .

Nucleophilic Substitution: This benzylic bromide can then react with piperazine in a standard nucleophilic substitution to form 1-((2-fluoro-4-nitrophenyl)methyl)piperazine .

Nitro Group Reduction: The final step involves the reduction of the nitro group to an amine. This transformation is commonly achieved using reagents like Raney Nickel with hydrogen gas, as demonstrated in the synthesis of a similar trifluoromethyl-substituted aniline. chemicalbook.com This step yields the final product, this compound.

The mechanism of the key SNAr step involves the addition of the nucleophile (piperazine) to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org

Table 1: Comparison of Conditions for Nucleophilic Aromatic Substitution

SubstrateNucleophileSolvent/ConditionsProduct TypeReference
1,2-difluoro-4-nitrobenzeneMorpholineNeat, Reflux4-(2-fluoro-4-nitrophenyl)morpholine researchgate.net
2,4-dinitrochlorobenzeneHydroxideAqueous Base2,4-dinitrophenol wikipedia.org
3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneVarious O, S, N nucleophilesKOH/Alcohol or NaH3-substituted-5-nitro-1-(pentafluorosulfanyl)benzene beilstein-journals.org

Reductive Amination Protocols for Aniline and Piperazine Moieties

Reductive amination is one of the most versatile methods for synthesizing amines. The reaction proceeds through the formation of an iminium ion intermediate from an aldehyde or ketone and an amine, which is then reduced in situ by a mild reducing agent. researchgate.net

A direct synthesis of this compound via reductive amination would involve the reaction of 5-amino-2-fluorobenzaldehyde with piperazine.

Precursor Synthesis: The key challenge in this route is the synthesis of the aldehyde precursor, 5-amino-2-fluorobenzaldehyde. This could potentially be prepared from 2-fluoro-5-nitrotoluene (B1294961) by oxidation of the methyl group to an aldehyde, followed by reduction of the nitro group.

Imine Formation and Reduction: The aldehyde and piperazine would be mixed, often in the presence of a mild acid catalyst, to form an iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is then used to reduce the iminium ion to the final tertiary amine product. nih.gov This one-pot procedure is highly efficient and is widely used in pharmaceutical synthesis. nih.govgoogle.com

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentTypical SubstratesKey FeaturesReference
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Aldehydes, Ketones, Primary/Secondary AminesMild, selective, tolerates acidic conditions. nih.gov
Sodium Cyanoborohydride (NaBH₃CN)Aldehydes, Ketones, Primary/Secondary AminesEffective at neutral to slightly acidic pH; toxic cyanide byproduct. google.com
Hydrogen (H₂) with Pd/C or Raney NiImines, EnaminesCatalytic hydrogenation; can reduce other functional groups. chemicalbook.com
Diborane (B₂H₆) or Lithium Aluminum Hydride (LiAlH₄)Amides (to form piperazines from piperazinediones)Strong reducing agents, less functional group tolerance. google.com

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a step-economical strategy in organic synthesis, allowing for the formation of C-C or C-X bonds without pre-functionalization of the substrate. yale.edu While challenging, a C-H functionalization approach to the target molecule is conceptually possible.

This strategy would likely involve a directed C-H activation. The aniline nitrogen (or a protected form) could act as a directing group to functionalize the ortho C-H bond (C3 position). The fluorine atom is also known to promote ortho-C-H metalation, which could aid in regioselectivity. researchgate.net

A hypothetical pathway could involve:

Protection and Direction: The amino group of 4-fluoroaniline would be protected with a suitable directing group.

Directed C-H Activation: A transition-metal catalyst (e.g., Palladium, Rhodium, or Ruthenium) would coordinate to the directing group and activate the adjacent C-H bond. rsc.org

Coupling: The activated intermediate would then be coupled with a piperazine-containing electrophile or a piperazine equivalent to install the piperazin-1-ylmethyl group.

This approach is at the forefront of synthetic methodology and would require significant optimization. However, it represents a highly efficient and atom-economical potential route. yale.edu

Cyclization and Coupling Procedures for Piperazine Ring Formation

An alternative to using pre-formed piperazine is to construct the piperazine ring during the synthesis. Numerous methods exist for piperazine synthesis, often involving the cyclization of linear diamine precursors. organic-chemistry.orgresearchgate.net

One common strategy involves the reaction of an aniline with bis(2-chloroethyl)amine. researchgate.net

N-Arylation: 4-Fluoroaniline could be reacted with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent like diglyme. This reaction forms the N-aryl piperazine ring directly on the aniline.

Challenge of C3-Functionalization: The major difficulty with this route is the subsequent introduction of the methyl group at the C3 position of the aniline ring. Electrophilic aromatic substitution on the N-arylpiperazine product would likely occur para to the activating amino group (at C4 of the piperazine ring), not at the desired C3 position of the aniline.

A more viable, though complex, route would build the piperazine ring from a primary amine precursor that already contains the necessary carbon framework. For example, a reductive cyclization of a suitably substituted dioxime, derived from a primary amine, can be a stereoselective route to substituted piperazines. nih.govresearchgate.net

Table 3: Selected Methods for Piperazine Ring Synthesis

MethodPrecursorsCatalyst/ConditionsReference
Cyclization with bis(2-chloroethyl)amineAnilineHigh temperature (e.g., 150°C in diglyme) researchgate.net
Palladium-catalyzed cyclizationDiamine and a propargyl unitPd catalyst organic-chemistry.org
Reductive cyclization of dioximesPrimary amine and nitrosoalkenesMichael addition followed by catalytic hydrogenation (e.g., Pd/C) nih.govresearchgate.net
[3+3] DimerizationAziridinesVarious catalysts nih.gov

Stereoselective Synthesis Considerations for Related Analogues

While this compound is an achiral molecule, the synthetic methodologies discussed can be adapted to produce chiral analogues, which are of significant interest in medicinal chemistry. Chirality can be introduced by placing substituents on the carbon atoms of the piperazine ring.

Several powerful strategies exist for the enantioselective synthesis of substituted piperazines:

Asymmetric Lithiation-Substitution: This method involves the deprotonation of an N-Boc protected piperazine using a chiral base, such as s-BuLi in complex with (-)-sparteine (B7772259) or a (+)-sparteine surrogate. The resulting configurationally stable organolithium species is then trapped with an electrophile to yield an enantiomerically enriched α-substituted piperazine. nih.gov

One-Pot Three-Component Cyclization: Highly substituted and functionalized piperazines can be synthesized with excellent stereoselectivity through a one-pot reaction involving the SN2 ring-opening of an N-activated aziridine (B145994) by an aniline, followed by a palladium-catalyzed annulation with a propargyl carbonate. acs.org

Catalytic Asymmetric Alkylation: Enantioenriched piperazin-2-ones can be synthesized via asymmetric palladium-catalyzed decarboxylative allylic alkylation. These piperazinones can then be reduced to the corresponding chiral piperazines. thieme-connect.com

These methods provide access to a wide range of chiral piperazine scaffolds, allowing for the systematic exploration of structure-activity relationships in related analogues.

Table 4: Overview of Stereoselective Synthesis Methods for Piperazine Analogues

MethodKey Reagents/CatalystsChirality SourceAchieved StereoselectivityReference
Asymmetric Lithiation-Trappings-BuLi / (-)-sparteineChiral ligandHigh enantioselectivity nih.gov
One-Pot Three-Component CyclizationPd-catalyst, chiral aziridines/anilinesChiral starting materialsExcellent (de, ee >99%) acs.org
Asymmetric Allylic AlkylationPd₂(pmdba)₃, chiral ligandsChiral catalyst complexGood to excellent (up to 98% ee) thieme-connect.com
Reductive Cyclization of DioximesChiral primary aminesChiral starting materialsHigh diastereoselectivity nih.govresearchgate.net

Comprehensive Spectroscopic and Chromatographic Characterization of 4 Fluoro 3 Piperazin 1 Ylmethyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of molecular structures. For derivatives of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, both ¹H and ¹³C NMR provide key insights into the chemical environment of each atom.

In the ¹H NMR spectrum of a related compound, 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, characteristic signals are observed that can be assigned to the aromatic protons, the piperazine (B1678402) ring protons, and the methyl group protons. The aromatic protons typically appear as multiplets in the downfield region, with their coupling patterns providing information about their relative positions on the benzene (B151609) ring. The protons of the piperazine ring usually exhibit signals in the aliphatic region, often as complex multiplets due to their non-equivalent chemical environments.

Similarly, the ¹³C NMR spectrum provides detailed information about the carbon skeleton. For instance, in 4-Fluoro-3-(trifluoromethyl)aniline, the carbon atoms attached to fluorine and the trifluoromethyl group show characteristic chemical shifts and coupling constants (J-coupling) with the respective fluorine atoms. The aromatic carbons resonate in the region of approximately 110-160 ppm, while the carbons of the piperazine moiety are found further upfield.

Table 1: Representative ¹H NMR Data for Aniline (B41778) Derivatives

Compound Solvent Chemical Shift (δ) ppm and Multiplicity
Aniline CDCl₃ 3.68 (s, 2H, NH₂), 6.77 (d, J=8 Hz, 2H, ArH), 6.89 (t, J=7.3 Hz, 1H, ArH), 7.28 (t, J=7.3 Hz, 2H, ArH) rsc.org
4-Fluoroaniline (B128567) CDCl₃ 3.60 (s, 2H, NH₂), 6.62 (dd, J=8.6 Hz, 4.5 Hz, 2H, ArH), 6.89 (t, J=8.0 Hz, 2H, ArH) rsc.org

Table 2: Representative ¹³C NMR Data for Aniline Derivatives

Compound Solvent Chemical Shift (δ) ppm
Aniline CDCl₃ 115.24, 118.76, 129.43, 146.59 rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and investigating the fragmentation patterns of molecules. For this compound and its derivatives, techniques such as electrospray ionization (ESI) are commonly employed.

The mass spectrum of a related compound, 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, would be expected to show a prominent molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) corresponding to its molecular weight. uni.lu The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

The fragmentation pattern observed in the MS/MS spectrum offers valuable structural information. Common fragmentation pathways for these types of compounds include cleavage of the benzylic C-N bond, leading to the formation of a stable benzylic cation, and fragmentation of the piperazine ring. The presence of a fluorine atom on the aromatic ring can also influence the fragmentation pathways.

Table 3: Predicted Mass Spectrometry Data for 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline Adducts uni.lu

Adduct m/z
[M+H]⁺ 210.14011
[M+Na]⁺ 232.12205
[M-H]⁻ 208.12555

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group, typically in the range of 3300-3500 cm⁻¹. researchgate.netresearchgate.net The C-H stretching vibrations of the aromatic ring and the aliphatic piperazine and methyl groups would appear around 2800-3100 cm⁻¹. The C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ region. researchgate.net The C-F stretching vibration would give a strong absorption band in the fingerprint region, typically around 1000-1300 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range. scispace.com

Raman spectroscopy provides complementary information. For instance, in the study of 4-fluoroaniline, the FTIR and FT-Raman spectra have been recorded and analyzed. The symmetric and antisymmetric N-H stretching vibrations, as well as various ring breathing and deformation modes, can be identified. scirp.org

Table 4: Key IR Absorption Bands for Aniline Derivatives

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
N-H (Amine) Stretching 3300-3500 researchgate.netresearchgate.net
C-H (Aromatic) Stretching 3000-3100 scispace.com
C-H (Aliphatic) Stretching 2800-3000 scispace.com
C=C (Aromatic) Stretching 1450-1600 scispace.com
C-N Stretching 1250-1350 researchgate.net

Advanced Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and isolation of pharmaceutical compounds. For this compound and its derivatives, reversed-phase HPLC is commonly used. This method allows for the separation of the main compound from any impurities or starting materials. The purity is typically determined by the peak area percentage in the chromatogram.

Vendors of related compounds, such as 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, often provide HPLC data to certify the purity of their products. bldpharm.com This ensures that the material meets the required specifications for its intended use. Thin-layer chromatography (TLC) is also a valuable tool for monitoring the progress of reactions during the synthesis of these compounds. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

Computational and Theoretical Investigations of 4 Fluoro 3 Piperazin 1 Ylmethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction.

No specific studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) or Hartree-Fock methods, applied to 4-Fluoro-3-(piperazin-1-ylmethyl)aniline were found. Such calculations would typically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and charge distribution, which are crucial for predicting its reactivity.

Conformational Analysis and Molecular Dynamics Simulations.

There is no available research on the conformational landscape or dynamic behavior of this compound. Conformational analysis would identify the most stable three-dimensional structures of the molecule, while molecular dynamics simulations would offer a view of its flexibility and interactions with its environment over time.

Molecular Docking and Ligand-Macromolecule Interaction Prediction.

Specific molecular docking studies of this compound with any biological macromolecules (e.g., proteins, enzymes) have not been published. This type of investigation is essential for predicting the binding affinity and mode of interaction of a ligand within a receptor's active site, a key step in drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization.

No QSAR models that include this compound have been reported. QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, which is then used to predict the activity of new analogues and guide design optimization.

Prediction of Molecular Descriptors Relevant to Biological Interaction.

While molecular descriptors for this compound can be calculated using various software, there are no published studies that have specifically calculated and analyzed these descriptors in the context of its biological interactions. Relevant descriptors would include properties like logP (lipophilicity), topological polar surface area (TPSA), and various electronic and steric parameters that influence a molecule's pharmacokinetic and pharmacodynamic profile.

Structure Activity Relationship Sar and Structural Modification Studies of 4 Fluoro 3 Piperazin 1 Ylmethyl Aniline Analogues

Systematic Derivatization Strategies for the Aniline (B41778) and Piperazine (B1678402) Scaffolds

Systematic derivatization of the 4-fluoro-3-(piperazin-1-ylmethyl)aniline core is a fundamental strategy to explore its chemical space and modulate biological activity. Modifications typically target the aniline and piperazine moieties, as these sites are crucial for interaction with biological targets and for defining the molecule's physicochemical properties.

Aniline Scaffold Modification: The aniline portion of the scaffold offers several avenues for derivatization. The primary amino group is a key site for modification, often serving as a handle for attaching larger, more complex heterocyclic systems, a common strategy in the design of kinase inhibitors. For instance, the aniline nitrogen can be acylated or used in coupling reactions to form amide bonds with various carboxylic acids, significantly influencing the compound's interaction with target proteins. nih.gov Another approach involves the synthesis starting from a nitroaromatic precursor, such as 4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine, which is then reduced to the corresponding aniline. nih.gov This synthetic route allows for the introduction of diverse substituents on the aromatic ring before the final reduction step, enabling a broad exploration of SAR.

Piperazine Scaffold Modification: The piperazine ring is one of the most frequently utilized heterocycles in medicinal chemistry, largely due to its favorable impact on physicochemical properties and its synthetic tractability. nih.gov It can act as a basic, hydrophilic group to enhance solubility and bioavailability or as a rigid scaffold to orient pharmacophoric groups correctly. nih.gov

Derivatization most commonly occurs at the distal nitrogen atom (N-4) of the piperazine ring. Standard synthetic methods include:

N-Alkylation and N-Arylation: Introducing alkyl or aryl groups can modulate lipophilicity and steric bulk.

Acylation and Sulfonylation: Forming amides or sulfonamides at the N-4 position can introduce hydrogen bond acceptors and alter electronic properties. This is a common tactic to reduce the basicity of the piperazine nitrogen, which can mitigate off-target effects such as hERG channel inhibition. nih.gov

Reductive Amination: This method allows for the introduction of a wide variety of substituents by reacting the secondary amine of the piperazine with aldehydes or ketones.

In the development of antimicrobial agents, for example, a series of new 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives were synthesized by first introducing the piperazine linker via nucleophilic aromatic substitution, followed by acylation of the distal nitrogen with various benzoyl chlorides. mdpi.com

Impact of Fluorine Substitution on Molecular Recognition and Interaction Profiles

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a range of properties, including metabolic stability, membrane permeability, and binding affinity. researchgate.net The specific placement and number of fluorine atoms can have a profound impact on a molecule's biological activity.

The electron-withdrawing nature of fluorine can significantly alter the electronic properties of the aniline ring, influencing its pKa and its ability to participate in hydrogen bonding or other non-covalent interactions. Studies on fluoroaromatic inhibitors of carbonic anhydrase have shown that introducing a fluorine atom, a strong electron-withdrawing group, can increase inhibitory activity due to stronger binding affinity within the enzyme's active site. researchgate.net

In analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), the presence of a halogen substituent, such as fluorine, on the phenyl ring attached to the piperazine was found to be essential for inhibitory effects on equilibrative nucleoside transporters (ENTs). polyu.edu.hkpolyu.edu.hk The position of the fluorine also matters; research has shown that in some contexts, a fluorine atom in the meta position is preferred for binding to hydrophobic pockets within a protein target. researchgate.net This highlights that the strategic placement of fluorine is critical for optimizing molecular recognition and can be a key determinant of a compound's potency and selectivity.

Role of Piperazine Ring Substitution in Modulating Biological Target Engagement

The piperazine moiety is not merely a passive linker; its substitutions play an active role in modulating biological target engagement, influencing both pharmacodynamics and pharmacokinetics. nih.gov The nature of the substituent on the distal nitrogen of the piperazine ring is a critical determinant of biological activity. nih.gov

In the context of kinase inhibitors, this position is frequently modified to tune selectivity and potency. For example, in a series of imidazo[4,5-b]pyridine-based Aurora kinase inhibitors, replacing a simple N-methylpiperazine with moieties containing different steric and electronic properties was explored to reduce affinity for the hERG channel, a common off-target that can lead to cardiotoxicity. nih.gov While introducing steric bulk around the basic nitrogen did not always succeed in reducing hERG affinity, this strategy is a cornerstone of designing safer kinase inhibitors. nih.gov

Similarly, in the development of potent pan-BCR-ABL inhibitors, the presence of a 4-((4-methyl(ethyl)piperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety was identified as a common and crucial structural feature for achieving high potency against the T315I mutant of the ABL kinase. nih.gov Further exploration of the acyl moiety on the piperazine ring led to the identification of a propyl amide that conferred the greatest potency and selectivity for mTOR inhibitors. mit.edu These findings underscore the significant role of piperazine N-substituents in fine-tuning interactions with the target protein.

Table 1: Impact of Piperazine N-4 Substitution on Biological Activity (Illustrative Examples)
Core ScaffoldPiperazine N-4 Substituent (R)Observed EffectTarget ClassReference
FluoroquinolonePhenethyl derivativesPotency against H. pylori is highly dependent on the structure of the phenethyl unit.DNA Gyrase/Topoisomerase nih.gov
Imidazo[4,5-b]pyridineAcetyl, MethoxyethylModulation of pKa to attempt reduction of hERG affinity.Aurora Kinase nih.gov
3-AminoindazoleMethyl, EthylConsidered a prerequisite structural feature for potent BCR-ABLT315I inhibition.BCR-ABL Kinase nih.gov
BenzonaphthyridinonePropionyl (Propyl amide)Conferred greatest potency and selectivity.mTOR Kinase mit.edu

Exploration of Bioisosteric Replacements

Aniline Bioisosteres: The aniline group, while a versatile synthetic handle, can sometimes be associated with metabolic liabilities. Replacing it with other aromatic or heteroaromatic rings can mitigate these issues while preserving or enhancing target interactions. Common bioisosteres for aniline include substituted phenols, amides, pyrroles, pyridines, and benzimidazoles. cresset-group.com This approach allows for the fine-tuning of electronic and steric properties, potentially improving aspects like bioavailability and receptor selectivity. cresset-group.comresearchgate.net

Piperazine Bioisosteres: The piperazine ring is also frequently replaced to optimize drug properties. A wide array of piperazine bioisosteres has been designed, including bicyclic, spiro, bridged, and fused diamine structures. enamine.netenamine.net These more rigid analogues can lock the molecule into a more favorable conformation for binding, potentially increasing affinity and selectivity. For instance, replacing the piperazine ring in the drug Olaparib with a spirodiamine analogue was shown to beneficially affect its activity and reduce cytotoxicity. enamine.netenamine.net Other examples include 3-azabicyclo[3.1.0]hexan-6-amine derivatives and octahydropyrrolo[3,4-c]pyrrole (B1259266) structures, which can mimic the boat conformation of piperazine while offering different basicity and conformational rigidity. blumberginstitute.org

Design Principles for Modulating Selectivity and Affinity in Pre-clinical Models

The development of potent and selective inhibitors based on the this compound scaffold relies on a set of integrated design principles derived from extensive SAR studies.

Strategic Fluorination: The position of the fluorine atom on the aniline ring is a critical design element. It should be placed to maximize favorable interactions within the target's binding site, such as engaging with hydrophobic pockets, and to enhance metabolic stability without compromising affinity. researchgate.net

Piperazine Substituent Optimization: The substituent at the N-4 position of the piperazine ring is a primary handle for modulating affinity, selectivity, and pharmacokinetic properties. Rational design of this substituent can enhance potency, disrupt binding to off-targets (e.g., hERG), and improve properties like solubility and cell permeability. nih.govnih.gov In many kinase inhibitors, this group extends towards the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of larger groups to pick up additional interactions or improve physicochemical properties. mit.edu

Scaffold Hopping and Bioisosterism: When faced with limitations of the core scaffold, replacing the aniline or piperazine moieties with suitable bioisosteres can overcome issues related to metabolism, toxicity, or suboptimal binding. cresset-group.comenamine.net More rigid piperazine bioisosteres can be particularly effective in improving affinity by reducing the entropic penalty of binding. blumberginstitute.org

Conformation-Selective Design: For targets like kinases, which can adopt multiple conformations, inhibitors can be designed to selectively bind to a specific state (e.g., active or inactive). The flexibility and substitution patterns of the aniline-piperazine scaffold can be tuned to favor binding to one conformation over another, a key principle in achieving selectivity against other kinases.

Mechanistic Investigations of 4 Fluoro 3 Piperazin 1 Ylmethyl Aniline in Pre Clinical Biological Systems

Characterization of Molecular Targets and Binding Affinities

No information has been found regarding the specific molecular targets, such as receptors, enzymes, or transporters, with which 4-Fluoro-3-(piperazin-1-ylmethyl)aniline interacts. Data on its binding affinities, typically determined through techniques like radioligand binding assays or surface plasmon resonance, are not available in the public domain.

Cellular Pathway Modulation in In Vitro Models

There is a lack of published in vitro studies investigating the effects of this compound on cellular pathways. Research that would elucidate its impact on signaling cascades, gene expression, or other cellular processes in various cell line models has not been identified.

Enzyme Inhibition and Activation Studies in Biochemical Assays

Specific data from biochemical assays detailing the inhibitory or activatory effects of this compound on purified enzymes are not available. Therefore, key parameters such as IC50 or EC50 values, which quantify a compound's potency, cannot be provided.

Investigation of Cellular Uptake and Subcellular Localization in Pre-clinical Models

Information regarding the cellular permeability and subsequent subcellular distribution of this compound is not present in the available literature. Studies that would utilize methods like fluorescence microscopy or cell fractionation to determine its localization within cells have not been found.

Pre-clinical In Vivo Efficacy Studies in Disease Models

A review of accessible pre-clinical research did not uncover any in vivo studies evaluating the efficacy of this compound in animal models of diseases such as infectious diseases, oncology, or inflammation.

Exploration of Potential for Multi-Target Modulators

Given the absence of data on its primary molecular targets, any potential for this compound to act as a multi-target modulator remains purely speculative and is not supported by published pre-clinical evidence.

Applications of 4 Fluoro 3 Piperazin 1 Ylmethyl Aniline As a Chemical Probe and Research Tool

Utility in Chemical Biology for Pathway Elucidation

In the realm of chemical biology, small molecules that can be used to perturb and study biological pathways are indispensable. While specific studies detailing the use of 4-Fluoro-3-(piperazin-1-ylmethyl)aniline for pathway elucidation are not extensively documented, its structural components suggest a strong potential for its development as a chemical probe. The piperazine (B1678402) and aniline (B41778) moieties are frequently found in biologically active compounds, making this molecule an excellent starting point for designing probes to investigate the mechanisms of action of drugs and to unravel complex cellular signaling cascades. ingentaconnect.comnih.gov

The primary amine on the aniline ring and the secondary amine within the piperazine ring offer reactive handles for the attachment of various reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-affinity labels. These modified versions of this compound could be employed in a range of chemical biology techniques:

Fluorescent Probes: By conjugating a fluorescent dye to the molecule, researchers can visualize its subcellular localization and track its interactions with target proteins in living cells using advanced microscopy techniques.

Affinity-Based Probes: The immobilization of this compound derivatives on a solid support would enable the identification of its binding partners from cell lysates through affinity chromatography followed by mass spectrometry.

Photo-Affinity Labeling: The introduction of a photo-reactive group would allow for the covalent cross-linking of the molecule to its biological target upon photo-irradiation, facilitating the unambiguous identification of the target protein.

Through the strategic application of these chemical biology tools derived from this compound, it is possible to gain deeper insights into the molecular mechanisms that underpin various physiological and pathological processes.

Role in the Development of Novel Synthetic Methodologies

The synthesis of substituted anilines and piperazine-containing compounds is a central theme in medicinal and organic chemistry. nih.govmdpi.com The preparation of this compound itself can serve as a platform for the development and optimization of new synthetic methods. The construction of this molecule likely involves key chemical transformations that are of broad interest to synthetic chemists.

A plausible synthetic route to this compound could involve a multi-step process, providing opportunities for methodological innovation at each stage. For instance, a common approach for the synthesis of similar compounds, such as 3-fluoro-4-morpholinoaniline (B119058), involves a nucleophilic aromatic substitution reaction. researchgate.net

Proposed Synthetic Scheme:

StepReactionReactantsReagents and ConditionsProduct
1Nitration1-Fluoro-2-methylbenzeneHNO₃, H₂SO₄1-Fluoro-2-methyl-4-nitrobenzene
2Bromination1-Fluoro-2-methyl-4-nitrobenzeneN-Bromosuccinimide (NBS), Benzoyl peroxide1-(Bromomethyl)-4-fluoro-2-nitrobenzene
3Nucleophilic Substitution1-(Bromomethyl)-4-fluoro-2-nitrobenzenePiperazine, Triethylamine1-((5-Fluoro-2-nitrophenyl)methyl)piperazine
4Reduction1-((5-Fluoro-2-nitrophenyl)methyl)piperazineH₂, Pd/C or Fe/NH₄ClThis compound

The optimization of each of these steps, for example, by exploring novel catalysts, solvent systems, or reaction conditions, can contribute to the broader field of synthetic methodology. Furthermore, the development of efficient and scalable routes to this compound and its derivatives is crucial for its application in drug discovery and chemical biology. nih.gov

Contribution to Lead Compound Identification and Optimization in Pre-clinical Research

The scaffold of this compound is of considerable interest in preclinical research for the identification and optimization of lead compounds. The piperazine ring is considered a "privileged" structure in medicinal chemistry, as it is found in a wide array of clinically used drugs and is known to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability. nih.govresearchgate.netnbinno.com The fluoroaniline (B8554772) moiety is also a common feature in many pharmaceuticals, with the fluorine atom often enhancing metabolic stability and binding affinity. nih.govtandfonline.comunilag.edu.ng

The versatility of the this compound scaffold allows for systematic structural modifications to explore the structure-activity relationship (SAR) and to optimize the potency, selectivity, and pharmacokinetic profile of potential drug candidates. The secondary amine of the piperazine ring can be readily functionalized with a diverse range of substituents, enabling the exploration of different chemical spaces and interactions with biological targets.

Examples of Bioactive Compounds with Similar Scaffolds:

Compound NameTherapeutic AreaKey Structural Features
ImatinibAnticancerPhenyl-piperazine-pyrimidine
PonatinibAnticancerPhenyl-piperazine-imidazole
FlunarizineAntihistamine/Calcium channel blockerBis(fluorophenyl)methyl-piperazine
CetirizineAntihistamine(Chlorophenyl)(phenyl)methyl-piperazine

The strategic derivatization of this compound can lead to the discovery of novel drug candidates for a variety of diseases. For instance, libraries of compounds based on this scaffold can be screened against a panel of biological targets to identify new hits for further development.

Application in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. frontiersin.org This approach involves screening libraries of small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. The structural information gained from these initial hits is then used to grow, link, or merge the fragments into more potent, drug-like molecules.

This compound, with a molecular weight of approximately 209.26 g/mol , fits well within the "rule of three" guidelines for fragments, which generally have a molecular weight of less than 300 Da. Its structure contains key pharmacophoric features, including hydrogen bond donors and acceptors, and a combination of aromatic and aliphatic components, which are desirable in a fragment library. frontiersin.org

The utility of piperazine-aniline derived fragments in FBDD has been demonstrated in the development of inhibitors for various targets. researchgate.netnih.gov For example, a fragment library derived from 4-(piperazin-1-yl)aniline was constructed to identify stabilizers of the c-MYC G-quadruplex, a potential anticancer target. researchgate.net Similarly, the piperazine moiety has been a recurring feature in fragments identified through screening campaigns against targets such as trypanothione (B104310) reductase. nih.gov

The this compound scaffold can be used in several ways within an FBDD campaign:

As a core fragment: The molecule itself can be included in a fragment library for initial screening.

As a starting point for fragment elaboration: If a smaller fragment containing either a fluoroaniline or a piperazine moiety is identified as a hit, this compound can serve as a template for growing the initial fragment to improve its binding affinity.

For fragment linking: If two fragments are found to bind in adjacent pockets of a target protein, the this compound scaffold could be used to link them together, creating a more potent molecule.

The application of this compound in FBDD represents a promising avenue for the discovery of novel therapeutics against a wide range of challenging biological targets.

Future Research Directions and Unresolved Challenges for 4 Fluoro 3 Piperazin 1 Ylmethyl Aniline Research

Scalability of Synthesis for Research and Development Purposes

A critical challenge in the advancement of any promising compound from laboratory-scale investigation to preclinical and clinical development is the scalability of its synthesis. For 4-Fluoro-3-(piperazin-1-ylmethyl)aniline, while several synthetic routes can be conceptualized based on established organic chemistry principles, their translation to large-scale production for research and development purposes presents several hurdles.

Typical synthetic strategies for analogous compounds involve multi-step processes that may include aromatic substitution, reduction of a nitro group, and alkylation of piperazine (B1678402). Each of these steps can introduce challenges when scaling up. For instance, Pd-catalyzed Buchwald-Hartwig coupling or Cu-catalyzed Ullmann-Goldberg reactions are common for forming the aryl-piperazine bond, but the cost and potential toxicity of metal catalysts, as well as the need for specialized ligands and stringent reaction conditions, can complicate large-scale synthesis. nih.gov Furthermore, ensuring regioselectivity during the functionalization of the aniline (B41778) ring is crucial and can be difficult to control on a larger scale.

Future research should focus on developing robust, cost-effective, and environmentally benign synthetic methodologies. The exploration of flow chemistry presents a promising avenue, as it can offer better control over reaction parameters, improve safety, and facilitate scalability. nih.govchemrxiv.org The development of novel catalytic systems with higher turnover numbers and easier separation from the product stream is also essential. A comparative analysis of potential synthetic strategies highlights the need for optimization.

Synthetic Step Common Method Scalability Challenges Potential Solutions
Aryl-Piperazine Bond FormationBuchwald-Hartwig CouplingCost of palladium and ligands, removal of metal residues.Development of more active and recyclable catalysts, exploring alternative coupling chemistries.
Introduction of Fluoro GroupNucleophilic or Electrophilic FluorinationHandling of hazardous fluorinating agents, regioselectivity control.Use of safer, solid-supported fluorinating reagents, optimization of reaction conditions.
Piperazin-1-ylmethylationReductive Amination or AlkylationUse of hazardous reagents (e.g., formaldehyde), purification challenges.Green reductive amination protocols, enzymatic approaches.

This table provides a generalized overview of challenges and solutions in the synthesis of similar compounds.

Integration with Advanced High-Throughput Screening Methodologies

The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, particularly kinase inhibitors. mdpi.com This suggests that this compound and its derivatives are prime candidates for evaluation in high-throughput screening (HTS) campaigns to identify novel therapeutic agents. The challenge lies in efficiently integrating this compound class into modern HTS workflows.

Future research should aim to develop and validate specific assay formats where this scaffold is likely to show activity. Given the prevalence of the piperazine ring in kinase inhibitors, developing assays that screen for inhibition of various protein kinases is a logical starting point. nih.govresearchgate.net This could involve enzyme-coupled fluorescence assays, fluorescence polarization assays, or whole-cell assays that measure downstream effects of kinase activity. nih.govnih.gov

The integration with advanced screening technologies could be structured as follows:

Screening Stage Methodology Objective Key Considerations
Primary Screen Enzyme-coupled fluorescence assayIdentify initial hits against a panel of kinases.Assay robustness (Z'-factor), compound solubility, potential for fluorescence interference.
Secondary Screen Cell-based phosphorylation assays (e.g., PhosphoFlowSeq)Confirm on-target activity in a cellular context and identify resistance mutations. nih.govCell line selection, assessment of cytotoxicity, understanding of cellular signaling pathways.
Selectivity Profiling Broad kinase panel screeningDetermine the selectivity of hits against a wide range of kinases.Interpretation of large datasets, distinguishing between desired polypharmacology and off-target effects.

This table outlines a potential high-throughput screening workflow for identifying kinase inhibitors.

A significant challenge is to move beyond traditional HTS to more sophisticated screening paradigms. This includes the use of high-content screening to assess multiple cellular parameters simultaneously and the application of machine learning algorithms to predict the activity of novel derivatives based on the screening data of a smaller, focused library.

Potential for Novel Design and Functionalization of the Core Scaffold

The this compound scaffold offers multiple points for chemical modification, providing a rich opportunity for the design and synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties. The core structure can be systematically modified to explore the structure-activity relationship (SAR).

Future research in this area should focus on several key aspects of functionalization:

Modification of the Piperazine Ring: The unsubstituted nitrogen of the piperazine ring is a prime site for introducing a wide variety of substituents. This can be exploited to modulate properties such as solubility, cell permeability, and target engagement. The synthesis of libraries of N-substituted derivatives is a straightforward approach to explore SAR at this position. neuroquantology.com

Functionalization of the Aniline Moiety: The amino group of the aniline can be acylated, sulfonated, or used as a handle for further coupling reactions to introduce additional diversity. These modifications can influence the electronic properties of the aromatic ring and provide new interaction points with biological targets.

Substitution on the Aromatic Ring: While the current scaffold has a fluorine atom, exploring the effect of other substituents at this and other positions on the phenyl ring could lead to improved activity.

Carbon Skeleton Modification: More advanced synthetic strategies could involve the functionalization of the carbon atoms of the piperazine ring, a historically challenging but increasingly feasible approach that can introduce chirality and new three-dimensional diversity. mdpi.comresearchgate.net

The potential for such modifications underscores the value of this scaffold as a template for combinatorial chemistry and the generation of diverse chemical libraries for drug discovery.

Interdisciplinary Research Opportunities in Materials Science and Analytical Chemistry

Beyond its potential applications in medicinal chemistry, the this compound scaffold presents intriguing possibilities for interdisciplinary research, particularly in materials science and analytical chemistry.

In materials science , aniline and its derivatives are well-known precursors to conducting polymers like polyaniline. tandfonline.comresearchgate.net The incorporation of fluorine atoms and piperazine moieties into the polymer backbone could lead to novel materials with tailored electronic, thermal, and solubility properties. tandfonline.comjmest.org Research could explore the polymerization of this compound to create functional polymers for applications in sensors, coatings, and electronic devices. rsc.orgrsc.orgresearchgate.net The piperazine unit could also serve as a cross-linking site or a point for post-polymerization modification.

In analytical chemistry , the development of robust analytical methods for the detection and quantification of piperazine-containing compounds is an ongoing area of research. rdd.edu.iqntu.edu.iqsielc.com Given that piperazine derivatives are used in pharmaceuticals, methods for their analysis in various matrices are crucial. Future work could focus on developing sensitive and selective methods for this compound and its metabolites using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or derivatization strategies to enhance detection by UV or fluorescence spectroscopy. researchgate.net The compound itself could also be investigated as a novel reagent or building block for creating analytical probes or sensors.

The exploration of these interdisciplinary avenues will not only broaden the utility of this compound but also foster collaborations between chemists, materials scientists, and analytical scientists, potentially leading to unforeseen discoveries and applications.

Q & A

Q. What are the common synthetic routes for preparing 4-Fluoro-3-(piperazin-1-ylmethyl)aniline?

  • Methodological Answer : A typical synthesis involves coupling reactions between substituted anilines and piperazine derivatives. For example:
  • Step 1 : Activate the carboxylic acid group (e.g., in imidazo[4,5-b]pyridine-7-carboxylic acid) using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF.
  • Step 2 : React with 4-fluoro-3-(prop-1-yn-1-yl)aniline or analogous substrates in the presence of DIEA (N,N-diisopropylethylamine) to form the desired intermediate.
  • Step 3 : Purify via flash chromatography on silica gel after extraction with ethyl acetate and washing with citric acid/brine .
  • Key Considerations : Monitor reaction progress using LC-MS for intermediates (e.g., molecular ion peaks at m/z 295.1 [M+1]⁺) .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Analyze aromatic protons (δ 7.10–7.24 ppm for fluorine-substituted benzene) and piperazine methylene groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+1]⁺ peaks) and isotopic patterns for fluorine/piperazine moieties .
  • Elemental Analysis : Verify C, H, N, and F content against theoretical values (e.g., C₁₁H₁₅FN₄) .

Advanced Research Questions

Q. How do structural modifications at the piperazine ring influence biological activity?

  • Methodological Answer : Substituents on the piperazine ring modulate lipophilicity, solubility, and receptor interactions. For example:
Derivative Modification Impact on Activity
4-MethylpiperazineIncreased lipophilicityEnhanced CNS penetration
DifluoromethylElectron-withdrawing effectImproved metabolic stability
EthoxymethylSteric hindranceReduced off-target binding
  • Experimental Design : Synthesize analogs via reductive amination or nucleophilic substitution, then evaluate in vitro (e.g., receptor binding assays) and in vivo (pharmacokinetic studies) .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodological Answer :
  • Challenge 1 : Co-elution of structurally similar byproducts (e.g., unreacted aniline intermediates).
  • Solution : Use UPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to resolve peaks .
  • Challenge 2 : Fluorine-induced signal suppression in MS.
  • Solution : Optimize ionization parameters (e.g., higher declustering potential) or employ derivatization (e.g., dansyl chloride) to enhance sensitivity .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., para to fluorine) .
  • Step 2 : Simulate transition states for reactions (e.g., SNAr with thiols) to predict regioselectivity and activation energies.
  • Validation : Compare computational results with experimental kinetic data (e.g., rate constants for piperazine alkylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.